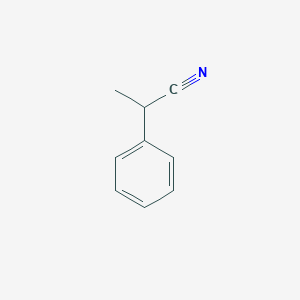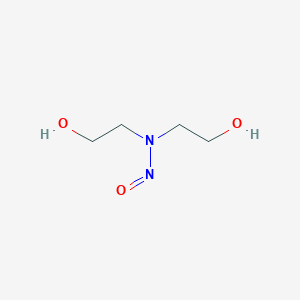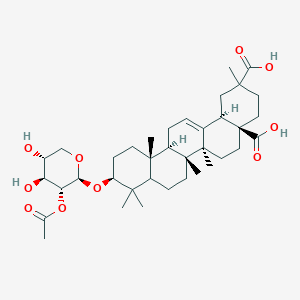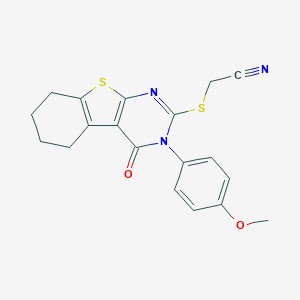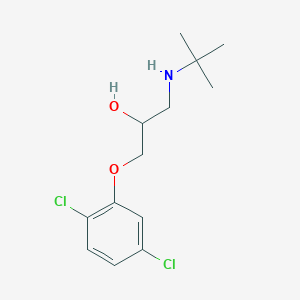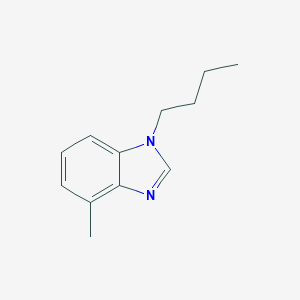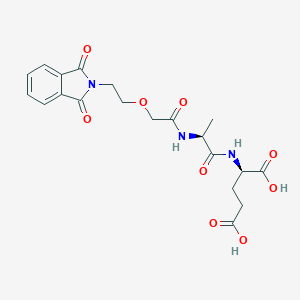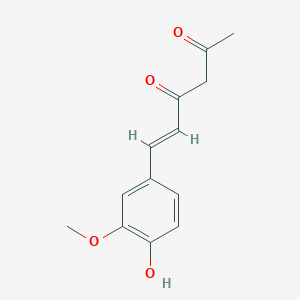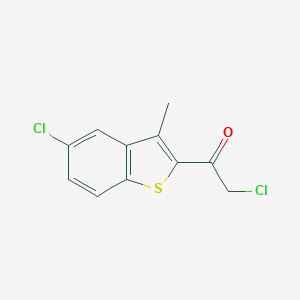
2-Chloro-1-(5-chloro-3-methyl-1-benzothiophen-2-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-Chloro-1-(5-chloro-3-methyl-1-benzothiophen-2-yl)ethanone" is a chemical entity that appears to be related to a class of compounds known as benzothiophene analogues. These compounds have been studied for various biological activities, including their potential role as anti-osteoporosis agents and their interaction with proteins such as kinesin spindle protein (KSP) . The benzothiophene moiety is a common structural feature in these molecules, which suggests that the compound may also exhibit interesting chemical and biological properties.
Synthesis Analysis
The synthesis of benzothiophene analogues has been explored in the context of developing novel anti-osteoporosis agents. A series of 1-(benzo[b]thiophen-2-yl)ethanone analogues were prepared and evaluated for their ability to enhance BMP-2 expression . The synthesis process likely involves the formation of the benzothiophene core followed by functionalization at the appropriate positions to introduce chloro and methyl groups. The specific synthetic route for "2-Chloro-1-(5-chloro-3-methyl-1-benzothiophen-2-yl)ethanone" is not detailed in the provided papers, but it can be inferred that similar synthetic strategies may be applicable.
Molecular Structure Analysis
The molecular structure of benzothiophene analogues can be complex, and their analysis often requires a combination of experimental and theoretical methods. For instance, a related compound was analyzed using density functional theory (DFT) to compute its equilibrium geometry and vibrational wavenumbers . The molecular electrostatic potential study indicated possible sites for electrophilic and nucleophilic attacks, which are important for understanding the reactivity of the molecule. Similarly, the crystal structure of a hydroxyphenyl ethanone derivative was confirmed by single crystal XRD, and its geometry was optimized using DFT computations . These studies provide insights into the structural aspects of benzothiophene analogues that could be relevant to "2-Chloro-1-(5-chloro-3-methyl-1-benzothiophen-2-yl)ethanone".
Chemical Reactions Analysis
The reactivity of benzothiophene analogues can be influenced by their molecular structure. For example, the presence of a carbonyl group and phenyl rings in the molecule suggests potential sites for chemical reactions . The compound's reactivity was also explored through its interaction with nucleophilic reagents, leading to the formation of a new product via cyclocondensation . This indicates that "2-Chloro-1-(5-chloro-3-methyl-1-benzothiophen-2-yl)ethanone" may also undergo similar reactions, potentially leading to the formation of novel compounds with interesting properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiophene analogues have been characterized using various techniques such as melting point determination, elemental analyses, and spectroscopic methods including IR, UV-Vis, and mass spectroscopy . These properties are crucial for understanding the behavior of the compound under different conditions and for its identification and quantification. The crystal structure of a related compound revealed a unique arrangement stabilized by intramolecular hydrogen bonding and π-π stacking interactions , which could also be relevant for the compound , affecting its solubility, stability, and intermolecular interactions.
Applications De Recherche Scientifique
Synthetic Routes and Chemical Reactivity
Research on related heterocyclic compounds and their synthetic pathways offers insights into potential applications of 2-Chloro-1-(5-chloro-3-methyl-1-benzothiophen-2-yl)ethanone in the synthesis of biologically active molecules. For instance, studies on the synthesis of 3-hydroxycoumarin and its derivatives reveal a variety of synthetic routes and reactivities, suggesting that similar strategies could be applied to the synthesis and functionalization of benzothiophene derivatives (Yoda, 2020).
Antioxidant and Radical Scavenging Activities
Compounds structurally related to 2-Chloro-1-(5-chloro-3-methyl-1-benzothiophen-2-yl)ethanone, such as chromones and their derivatives, have been associated with significant antioxidant properties. These properties enable them to neutralize active oxygen species and inhibit free radical processes, suggesting potential applications in preventing or treating oxidative stress-related conditions (Yadav et al., 2014).
Pharmacological Applications
Derivatives of heterocyclic compounds, including those related to benzothiophene, have been explored for various pharmacological applications. The investigation of minor groove binders, for example, provides insights into the potential of benzothiophene derivatives in the development of novel therapeutics targeting DNA interactions (Issar & Kakkar, 2013).
Environmental Applications
The environmental impact and degradation pathways of chlorinated compounds, including those structurally similar to the compound of interest, have been the subject of extensive research. Studies on the occurrence, toxicity, and degradation of triclosan, a widely used antibacterial agent, could provide a model for understanding the environmental behavior of chlorinated benzothiophene derivatives (Bedoux et al., 2012).
Safety And Hazards
Propriétés
IUPAC Name |
2-chloro-1-(5-chloro-3-methyl-1-benzothiophen-2-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2OS/c1-6-8-4-7(13)2-3-10(8)15-11(6)9(14)5-12/h2-4H,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSOJRYIWMSFMDD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C=C(C=C2)Cl)C(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40381587 |
Source


|
| Record name | 2-Chloro-1-(5-chloro-3-methyl-1-benzothiophen-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40381587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(5-chloro-3-methyl-1-benzothiophen-2-yl)ethanone | |
CAS RN |
156801-47-7 |
Source


|
| Record name | 2-Chloro-1-(5-chloro-3-methyl-1-benzothiophen-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40381587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

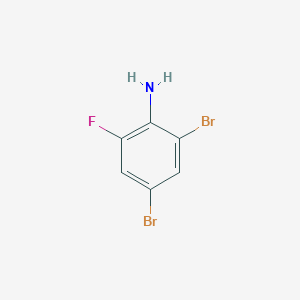
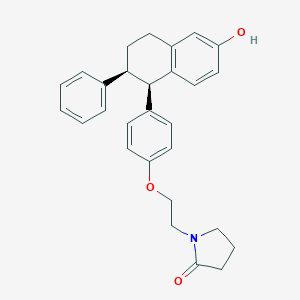
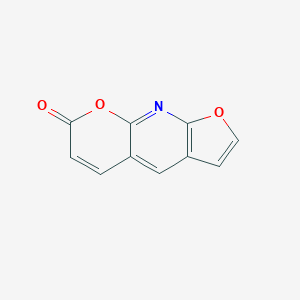
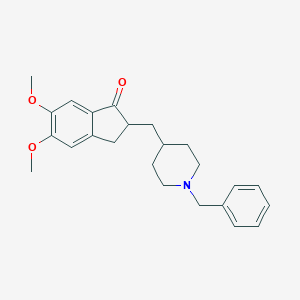
![2-Methyl-2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]-1,3-dioxolane](/img/structure/B133220.png)
